molecular formula C8H12N2O2 B2493599 6,8-Diazaspiro[4.5]decane-7,9-dione CAS No. 1342422-61-0

6,8-Diazaspiro[4.5]decane-7,9-dione

Cat. No.: B2493599
CAS No.: 1342422-61-0
M. Wt: 168.196
InChI Key: ZXTMZGORRAHIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diazaspiro[4.5]decane-7,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethyl-methanamine in ethanol . This reaction yields an intermediate, which can be further reacted with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Diazaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve reagents like halides or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.

Scientific Research Applications

6,8-Diazaspiro[4.5]decane-7,9-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Diazaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various biological molecules, potentially affecting their function. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to modulate specific enzymes or receptors involved in biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Diazaspiro[45]decane-7,9-dione is unique due to its specific substitution pattern and the presence of two nitrogen atoms in the spirocyclic ring

Properties

IUPAC Name

6,8-diazaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-6-5-8(3-1-2-4-8)10-7(12)9-6/h1-5H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMZGORRAHIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.